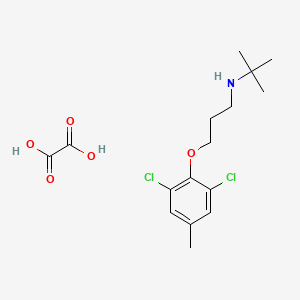![molecular formula C23H23NO3S2 B5227205 2-(1,2-dihydro-5-acenaphthylenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5227205.png)
2-(1,2-dihydro-5-acenaphthylenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-dihydro-5-acenaphthylenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine, also known as DAS, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of thiazolidine derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 2-(1,2-dihydro-5-acenaphthylenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the progression of diseases. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the activity of inflammatory cytokines. It has also been shown to reduce blood glucose levels in diabetic mice. Additionally, this compound has been reported to have antioxidant properties, which makes it a potential therapeutic agent for oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1,2-dihydro-5-acenaphthylenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine in lab experiments is its ease of synthesis and purification. It is also relatively stable under normal laboratory conditions. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the scientific research on 2-(1,2-dihydro-5-acenaphthylenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine. One potential direction is to further investigate its anti-cancer properties and its potential use as an anti-cancer agent. Another potential direction is to study its effects on other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of more efficient synthesis methods and the modification of the chemical structure of this compound could lead to the discovery of more potent and selective therapeutic agents.
In conclusion, this compound is a promising synthetic compound that has shown potential therapeutic applications in various scientific research studies. Its ease of synthesis and purification, along with its various biochemical and physiological effects, make it a valuable compound for further investigation. Future research on this compound could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(1,2-dihydro-5-acenaphthylenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine involves the reaction of 4-ethoxyphenylsulfonyl chloride with 2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidine. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
2-(1,2-dihydro-5-acenaphthylenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation.
Propiedades
IUPAC Name |
2-(1,2-dihydroacenaphthylen-5-yl)-3-(4-ethoxyphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S2/c1-2-27-18-9-11-19(12-10-18)29(25,26)24-14-15-28-23(24)21-13-8-17-7-6-16-4-3-5-20(21)22(16)17/h3-5,8-13,23H,2,6-7,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVMWJUDOSWMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C4CCC5=C4C3=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride](/img/structure/B5227141.png)


![1-(4-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5227160.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5227161.png)
![1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one](/img/structure/B5227172.png)



![1-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}-4-(4-nitrophenyl)piperazine](/img/structure/B5227202.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5227224.png)
![3-[(3-methoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5227225.png)

![N-((1S)-3-methyl-1-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}butyl)acetamide](/img/structure/B5227234.png)
